

characterization of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B174262

[Get Quote](#)

An In-depth Technical Guide on the Characterization of **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and its derivatives. This thienopyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents, notably as kinase and cyclooxygenase inhibitors.

Physicochemical Properties

5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C₈H₈N₂OS.^[1] Its core structure is fundamental for the synthesis of various pharmaceutical derivatives.

Property	Value	Source
Molecular Weight	180.23 g/mol	[1]
Molecular Formula	C ₈ H ₈ N ₂ OS	[1]
Boiling Point	428.3±45.0°C at 760 mmHg (Predicted)	[1]
CAS Number	18593-44-7	[1]
Storage	2-8°C, dry and sealed from light	[1]

Spectroscopic Characterization

The structural elucidation of **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** and its derivatives is primarily achieved through various spectroscopic techniques. Below is a compilation of reported data for closely related analogs.

Infrared (IR) Spectroscopy

Derivative	Key IR Peaks (cm ⁻¹)	Source
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	3408.22 (NH ₂), 3309.85 (N-H stretch), 2902.87 (aliphatic C-H), 1654.92 (C=O), 1614.42 (N-H bend), 1591.27 (C=C), 1263.52 (C-N)	[2]
2-(4-Fluorobenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	3224.98 (N-H stretch), 3186.40 (C-H sp ² stretch), 2954.95, 2916.37, 2848.86 (aliphatic C-H), 1654.92 (C=O), 1597.06 (aromatic C=C), 1556.55 (N-H bend), 1369.46 (C-N), 1311.59 (C-F), 1261.45 (in plane C-H bend), 756.10 (ortho-disubstituted ring)	[2]
2-((4-Fluorophenyl)acetamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	3304 (Amides N-H), 3068 (Aromatic =C-H), 3005 (Alkanes C-H), 2920 (Alkanes C-H), 1645 (Amides C=O), 1600 (Aromatic C=C), 1504 (Amines N-H), 1471 (Aromatic C=C), 1207 (Amines C-N), 1381 (Alkanes CH ₃), 1029 (Fluorides C-F), 858 (para-disubstituted rings)	[2]

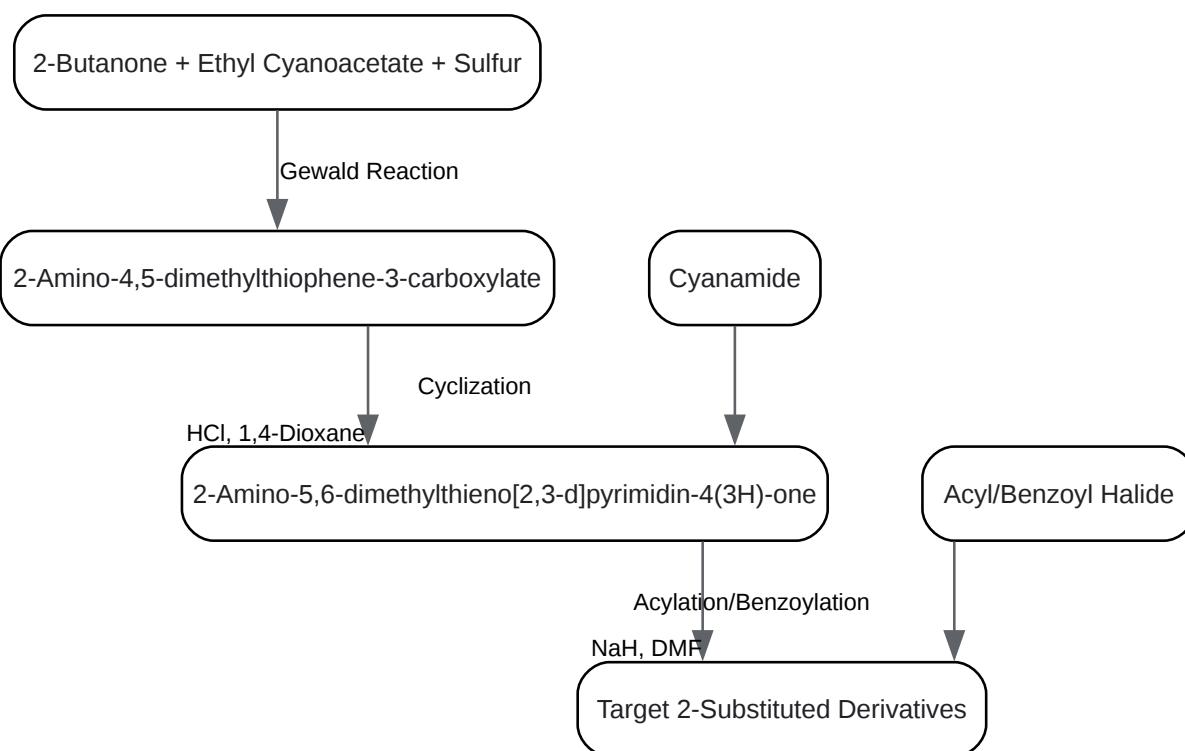
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, δ ppm):

Derivative	Chemical Shifts (δ ppm)	Source
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	10.736 (s, 1H, 3-NH), 6.380 (s, 2H, 2-NH ₂), 2.462 (s, 3H, 6-CH ₃), 2.188 (s, 3H, 5-CH ₃)	[2]
2-(4-Fluorobenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	12.142 (s, 1H, 2-NH), 11.877 (s, 1H, 3-NH), 7.864-7.688 (m, 4H, 2-C ₆ H ₄), 2.365 (s, 3H, 6-CH ₃), 2.321 (s, 3H, 5-CH ₃)	[2]
2-((4-Methoxyphenyl)acetamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	12.363 (s, 1H, 3-NH), 7.240-6.844 (m, 4H, 2-CH ₂ C ₆ H ₄), 3.804 (s, 2H, 2-CH ₂), 3.689-3.554 (s, 3H, 2-CH ₂ C ₆ H ₄ OCH ₃), 2.480 (s, 3H, 6-CH ₃), 2.329-2.292 (s, 3H, 5-CH ₃)	[2]

¹³C NMR data is also utilized for structural confirmation of various derivatives.[3][4][5][6]

Mass Spectrometry


Derivative	m/z (Method)	Source
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	195.05 (M ⁺ + 1; 100%) (ESI-MS)	[2]
2-(4-Fluorobenzamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	367.06 (M ⁺ + 1; 100%) (ESI-MS)	[2]
2-((4-Methoxyphenyl)acetamido)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one	300.0 (M ⁺ + 1; 100%) (ESI-MS)	[2]
5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine	179 (Top Peak) (Mass Spectrometry)	[7]

Synthesis Protocols

The synthesis of the thieno[2,3-d]pyrimidine core and its derivatives often follows a multi-step reaction sequence.

General Synthesis of 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

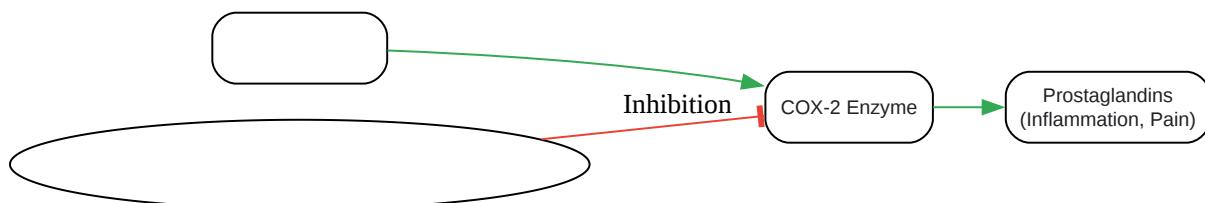
A common synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 2-substituted derivatives.

Experimental Protocol:

- Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: The initial thiophene ring is typically formed via a Gewald reaction. Subsequent cyclization with cyanamide in the presence of an acid catalyst like HCl in 1,4-dioxane yields the core 2-amino-thienopyrimidinone structure.

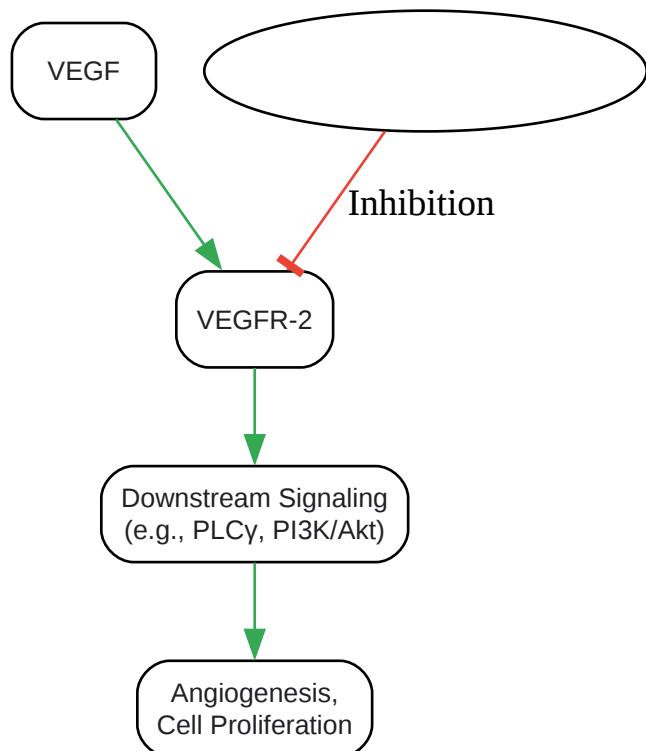

- Synthesis of 2-Substituted Derivatives: The 2-amino derivative is dissolved in a suitable solvent like DMF. The mixture is cooled, and a base such as sodium hydride (NaH) is added. After stirring, the appropriate acyl or benzoyl chloride is added dropwise, and the reaction proceeds for several hours. The final product is obtained after neutralization and extraction.
[\[2\]](#)

Biological Activity and Signaling Pathways

Derivatives of **5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one** have been extensively studied for their potential as therapeutic agents, particularly in oncology and inflammatory diseases.

Cyclooxygenase (COX) Inhibition

Several derivatives have been evaluated as selective inhibitors of COX-2.[\[2\]](#) The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.


[Click to download full resolution via product page](#)

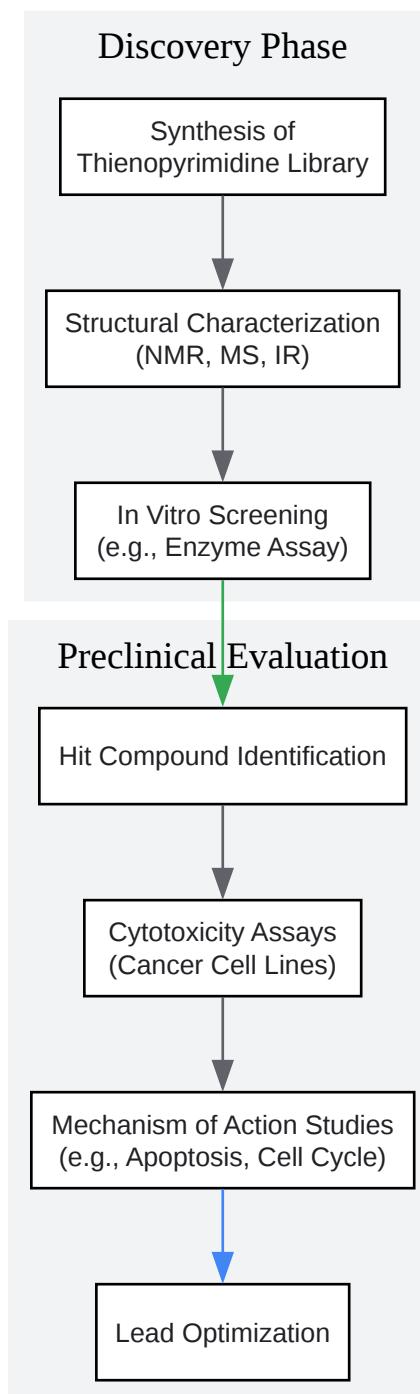
Caption: Inhibition of the COX-2 signaling pathway.

The inhibitory activity is quantified by IC_{50} values, with selectivity indicated by the ratio of IC_{50} (COX-1) / IC_{50} (COX-2). For example, a derivative with a para-fluorophenyl substituent showed an IC_{50} of 42.19 μ M for COX-2 and 202.96 μ M for COX-1, indicating selectivity.[\[2\]](#)

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold is present in molecules designed as inhibitors of key proteins in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[8\]](#) Inhibition of VEGFR-2 can block tumor angiogenesis, a critical process for cancer growth and metastasis.

[Click to download full resolution via product page](#)


Caption: Inhibition of the VEGFR-2 signaling cascade.

Furthermore, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate), with some compounds exhibiting IC_{50} values in the sub-micromolar range.^[9] These compounds can induce apoptosis, as confirmed by assays such as Hoechst 33258 staining.^[9]

Experimental Workflows

The discovery and characterization of new bioactive thienopyrimidine derivatives follow a structured workflow.

Workflow for Inhibitor Discovery and Evaluation

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for thienopyrimidine derivatives.

This process involves the synthesis of a library of compounds, their rigorous structural confirmation, and subsequent screening for biological activity. Promising "hit" compounds are

then subjected to more detailed studies to determine their potency, selectivity, and mechanism of action, guiding further optimization efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one [myskinrecipes.com]
- 2. ijper.org [ijper.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | C8H9N3S | CID 290232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [characterization of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174262#characterization-of-5-6-dimethylthieno-2-3-d-pyrimidin-4-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com